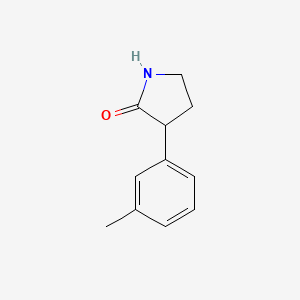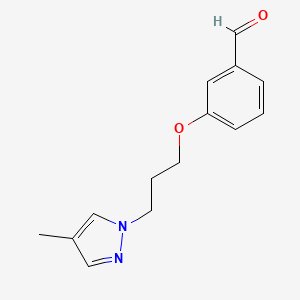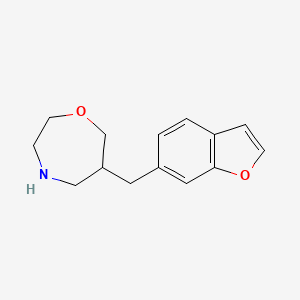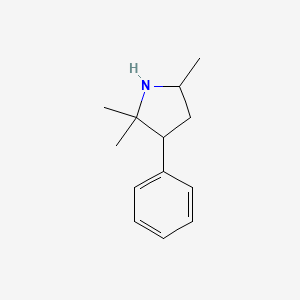
Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid is a compound with the molecular formula C6H13NO3.C2HF3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is often used as a reagent in organic synthesis and has unique properties that make it valuable for specific reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid typically involves the esterification of 3-amino-4-methoxybutanoic acid with methanol in the presence of an acid catalyst. The reaction is followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical reactions. The trifluoroacetate group enhances the compound’s stability and reactivity, making it suitable for specific applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-amino-4-methoxybutanoate
- Methyl 3-amino-4-methoxybutanoic acid
- Methyl 3-amino-4-methoxybutanoate hydrochloride
Uniqueness
Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it more suitable for specific reactions and applications compared to its similar compounds .
Eigenschaften
Molekularformel |
C8H14F3NO5 |
|---|---|
Molekulargewicht |
261.20 g/mol |
IUPAC-Name |
methyl 3-amino-4-methoxybutanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO3.C2HF3O2/c1-9-4-5(7)3-6(8)10-2;3-2(4,5)1(6)7/h5H,3-4,7H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
VISSCMQPTKDZAB-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(CC(=O)OC)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12314313.png)
![rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis](/img/structure/B12314315.png)

![tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate](/img/structure/B12314324.png)


![(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314343.png)



![rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ol, endo](/img/structure/B12314374.png)
![(4-nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12314375.png)

![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)
